6-Chloro-2-methoxypyridine-3-boronic acid synthesis pathway
6-Chloro-2-methoxypyridine-3-boronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
6-Chloro-2-methoxypyridine-3-boronic acid is a pivotal intermediate in modern organic synthesis, particularly valued by researchers in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core functionalized with a boronic acid, a methoxy group, and a chloro atom, offers multiple reaction sites for strategic molecular elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind methodological choices. The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety serves as a nucleophilic partner to forge new carbon-carbon bonds.[2][3] The presence of the chloro group provides an orthogonal handle for subsequent transformations, enabling sequential and site-selective functionalization.[4][5]
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its safe handling, storage, and application.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BClNO₃ | [1] |
| Molecular Weight | 187.39 g/mol | [1] |
| CAS Number | 1072946-50-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Inert atmosphere (2-8°C) | [6] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302 (Harmful if swallowed) | [1] |
Core Synthesis Pathways: A Comparative Overview
The preparation of 6-Chloro-2-methoxypyridine-3-boronic acid is predominantly achieved through a directed ortho-metalation (DoM) and borylation sequence. An alternative, though less common, approach involves direct C-H borylation. Each method offers distinct advantages and is governed by different principles of reactivity and selectivity.
| Feature | Pathway 1: Directed Lithiation-Borylation | Pathway 2: Iridium-Catalyzed C-H Borylation |
| Starting Material | 6-Chloro-2-methoxypyridine | 6-Chloro-2-methoxypyridine |
| Key Reagents | Organolithium (n-BuLi or s-BuLi), Trialkyl borate | B₂pin₂, [Ir(cod)OMe]₂ catalyst, dtbpy ligand |
| Driving Principle | Methoxy group directs deprotonation to C3 | Catalyst-controlled C-H activation |
| Regioselectivity | High (directed to C3) | Influenced by sterics and electronics[7] |
| Reaction Conditions | Cryogenic temperatures (typically -78 °C) | Mild to moderate temperatures (RT to 80 °C) |
| Advantages | Robust, high-yielding, well-established | High atom economy, avoids organometallics |
| Disadvantages | Requires stringent anhydrous/anaerobic conditions, cryogenic setup | Catalyst cost, potential for multiple products |
Pathway 1: Directed Lithiation-Borylation
This is the most established and reliable method for the synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid, leveraging the powerful directing ability of the methoxy group.[8] The strategy involves two main stages: the regioselective formation of an organolithium intermediate, followed by its electrophilic trapping with a borate ester.[9][10]
Mechanistic Rationale & Causality
-
Directed ortho-Metalation (DoM): The synthesis commences with 6-chloro-2-methoxypyridine. The oxygen atom of the C2-methoxy group acts as a Lewis base, coordinating to the lithium atom of an organolithium reagent like n-butyllithium (n-BuLi). This coordination pre-complexes the reagent, dramatically increasing the acidity of the adjacent C-H bond at the C3 position. Consequently, deprotonation occurs selectively at this site over any other on the ring.
-
Cryogenic Conditions: The reaction is performed at very low temperatures (e.g., -78 °C) for critical reasons.[11] Firstly, it ensures kinetic control, favoring the desired C3 lithiation and preventing potential side reactions such as nucleophilic attack on the pyridine ring or lithium-halogen exchange at the C6 position. Secondly, it stabilizes the highly reactive 3-lithiopyridine intermediate, which would otherwise be prone to decomposition.[8]
-
Borylation: The generated nucleophilic lithiated species is then quenched in situ with an electrophilic boron source, typically triisopropyl borate [B(O-i-Pr)₃] or trimethyl borate [B(OMe)₃].[12][13] The organolithium attacks the electron-deficient boron atom, forming a boronate "ate" complex.
-
Hydrolytic Workup: The reaction is finally quenched with an aqueous acid. This step hydrolyzes the boronate ester to the desired 6-chloro-2-methoxypyridine-3-boronic acid.[8][14]
Detailed Experimental Protocol: Lithiation-Borylation
This protocol is a representative procedure based on established methods for pyridine boronic acid synthesis and should be performed by trained chemists under appropriate safety precautions.[8][11]
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 6-chloro-2-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching & Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
pH Adjustment & Isolation: Combine the aqueous layers and adjust the pH to approximately 7.5 with aqueous sodium hydroxide (NaOH). The product may precipitate. Saturate the aqueous layer with sodium chloride (NaCl) and extract with THF (3x).
-
Purification: Combine the THF extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield pure 6-Chloro-2-methoxypyridine-3-boronic acid.[11][14]
Visualization: Lithiation-Borylation Workflow
Caption: Step-by-step workflow for the synthesis via Lithiation-Borylation.
Pathway 2: Iridium-Catalyzed C-H Borylation
A more contemporary approach to forming aryl and heteroaryl boronic esters is through iridium-catalyzed C-H activation.[15][16] This method offers high atom economy by directly converting a C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials or cryogenic conditions.[17]
Mechanistic Rationale & Causality
The reaction typically employs a catalyst system like [Ir(cod)OMe]₂ with a bipyridine-based ligand (e.g., dtbpy) and a boron source such as bis(pinacolato)diboron (B₂pin₂). The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[7][17]
-
Catalyst Activation: The iridium precursor forms a catalytically active Ir(III)-tris(boryl) species.
-
C-H Activation: This species coordinates to the pyridine substrate and undergoes oxidative addition into a C-H bond, forming an Ir(V) intermediate.
-
Reductive Elimination: The Ir(V) intermediate then reductively eliminates the borylated product (as a pinacol ester), regenerating the active Ir(III) catalyst.[7]
Regioselectivity: For substituted pyridines, the outcome of C-H borylation is a delicate balance of steric and electronic factors.[7] The nitrogen lone pair can inhibit the catalyst by coordination, but a substituent at the C2 position (like the methoxy group here) can mitigate this effect and allow the reaction to proceed.[15][16] Borylation is often directed to the most sterically accessible C-H bond. In the case of 6-chloro-2-methoxypyridine, while the C3 and C5 positions are electronically distinct, the steric bulk of the methoxy group might influence the catalyst to favor borylation at the C5 position. Therefore, while this pathway is theoretically possible, achieving high regioselectivity for the desired C3 isomer could be challenging and require significant optimization.[7]
General Experimental Protocol: C-H Borylation
This is a general protocol based on literature procedures for heteroaryl C-H borylation.[15]
-
Setup: In a nitrogen-filled glovebox, add 6-chloro-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) to a reaction vial.
-
Solvent: Add an anhydrous, degassed solvent such as cyclohexane or THF.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 80 °C with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The residue contains the pinacol ester of the boronic acid.
-
Hydrolysis: The crude boronic ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (like HCl) or base (like NaOH) followed by neutralization, or it can be purified directly by column chromatography on silica gel.
Visualization: C-H Borylation Catalytic Cycle
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Downstream Application: Sequential Suzuki-Miyaura Coupling
The synthetic value of 6-Chloro-2-methoxypyridine-3-boronic acid is fully realized in its use for sequential cross-coupling reactions. The boronic acid at C3 and the chloride at C6 exhibit different reactivities, allowing for selective functionalization. Typically, the boronic acid is more reactive under standard Suzuki-Miyaura conditions.[18][19]
General Protocol: Sequential Suzuki-Miyaura Coupling
-
First Coupling (at C3):
-
To a flask, add 6-Chloro-2-methoxypyridine-3-boronic acid (1.0 equiv), an aryl bromide (Ar¹-Br, 1.0 equiv), a palladium catalyst like Pd(OAc)₂ (2 mol%), a ligand like SPhos (4 mol%), and a base like K₃PO₄ (2.0 equiv).[20]
-
Add a solvent system such as 1,4-dioxane/water.
-
Heat the reaction until the starting boronic acid is consumed.
-
Workup and purify the intermediate product, 3-Aryl-6-chloro-2-methoxypyridine.
-
-
Second Coupling (at C6):
-
The isolated intermediate from the first step is an aryl chloride, which is generally less reactive.[18]
-
Subject this intermediate to a second Suzuki-Miyaura reaction with a different boronic acid (Ar²-B(OH)₂), often requiring a more active catalyst system (e.g., using a bulky, electron-rich ligand like XPhos) and stronger conditions (higher temperature or stronger base) to activate the C-Cl bond.[5][21]
-
This yields the final, di-substituted product: 3-Aryl¹-6-Aryl²-2-methoxypyridine.
-
Visualization: Sequential Functionalization Strategy
Caption: Strategy for sequential Suzuki-Miyaura cross-coupling reactions.
Conclusion
The synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid is a critical enabling process for advanced organic synthesis. The directed lithiation-borylation pathway stands as the most robust and regioselective method, despite its requirement for cryogenic conditions. This guide has detailed the fundamental principles and practical protocols necessary for researchers to confidently prepare and utilize this versatile building block. Careful attention to anhydrous conditions and low temperatures during the lithiation step is paramount for achieving high yields and purity, unlocking the potential of this reagent for the construction of complex molecular architectures.
References
- Benchchem. (n.d.). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide.
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Sigma-Aldrich. (n.d.). 6-Chloro-2-methoxypyridine-3-boronic acid AldrichCPR.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- RSC Publishing. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry.
- Sadler, S. A., et al. (2014). Iridium-catalyzed C-H Borylation of Pyridines. PubMed.
- Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry.
- PubMed. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching.
- NIH. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.
- (n.d.). Lithiation- Borylation in Synthesis.
- (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- FAQ. (n.d.). What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?.
- PubChem. (n.d.). 2,6-Dichloropyridine-3-boronic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine.
- Fisher Scientific. (n.d.). Sigma Aldrich 6-Chloro-2-methoxypyridine-3-boronic acid 10 g.
- LookChem. (n.d.). 6-Chloro-2-methoxypyridine-3-boronic acid.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Thermo Scientific Chemicals. (n.d.). 2,6-Dichloropyridine-3-boronic acid, 95% 1 g.
- Krueger, C. A., & Wade, J. V. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Benchchem. (n.d.). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Benchchem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). CN104163825A - Improved methylboronic acid preparation method.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
Sources
- 1. 6-Chloro-2-methoxypyridine-3-boronic acid AldrichCPR 1072946-50-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
